![molecular formula C15H21N3O2 B7636018 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase type 4 (PDE4). It is a white crystalline solid and is soluble in water and ethanol. It has been studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Wirkmechanismus
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cyclic AMP. By inhibiting PDE4, 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 increases the levels of cyclic AMP, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various proteins. This results in the inhibition of inflammatory cytokine production and the relaxation of smooth muscle cells in the airways.
Biochemical and Physiological Effects:
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 has been shown to have various biochemical and physiological effects. It inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces airway hyperresponsiveness and improves lung function in asthma and COPD. In IBD, it reduces inflammation and improves intestinal barrier function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 in lab experiments include its selectivity for PDE4, its ability to inhibit inflammatory cytokine production, and its potential therapeutic applications in various diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724. One direction is to further investigate its potential therapeutic applications in other diseases such as rheumatoid arthritis and psoriasis. Another direction is to develop more potent and selective PDE4 inhibitors based on the structure of 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724. Additionally, further studies are needed to determine the safety and efficacy of 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 in humans.
Synthesemethoden
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 can be synthesized through a multistep process starting from 2-aminomethylphenol. The first step involves the reaction of 2-aminomethylphenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminomethylphenol. This intermediate is then reacted with 2-oxoimidazolidine to form 2-(2-((2-oxoimidazolidin-1-yl)methyl)phenyl)acetamide. The final step involves the reaction of 2-(2-((2-oxoimidazolidin-1-yl)methyl)phenyl)acetamide with 2-methylbutanoyl chloride to form 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to inhibit the production of inflammatory cytokines and reduce airway hyperresponsiveness. In IBD, it has been shown to reduce inflammation and improve intestinal barrier function.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-11(2)14(19)17-13-7-5-4-6-12(13)10-18-9-8-16-15(18)20/h4-7,11H,3,8-10H2,1-2H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVMKRJAYSXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1CN2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.